
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole is a heterocyclic compound that features both imidazole and isoxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and isoxazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylisoxazole with a suitable imidazole precursor in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the isoxazole ring, converting it into more saturated derivatives.
Substitution: Both the imidazole and isoxazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition and catalysis. The isoxazole ring can interact with biological membranes, affecting cell signaling pathways. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
4,5-Dihydro-1H-imidazole: Shares the imidazole ring but lacks the isoxazole moiety.
3,5-Dimethylisoxazole: Contains the isoxazole ring but lacks the imidazole moiety.
4,5-Diphenyl-1H-imidazole: Similar imidazole structure but with different substituents.
Uniqueness: 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole is unique due to the combination of both imidazole and isoxazole rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H13N3O/c1-6-8(7(2)13-12-6)5-9-10-3-4-11-9/h3-5H2,1-2H3,(H,10,11) |
InChI Key |
TYRVWVIGNFMCML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


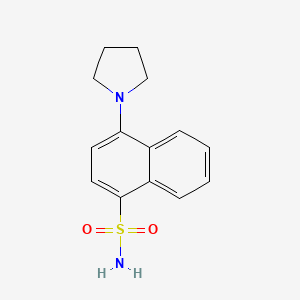
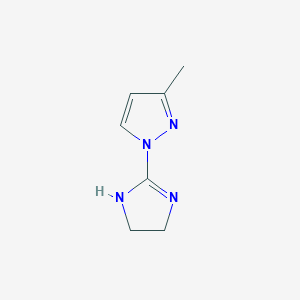
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
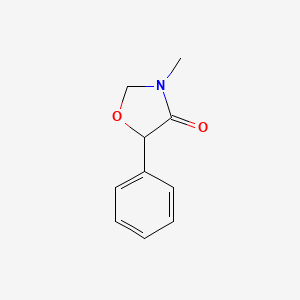
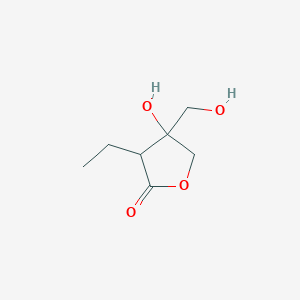
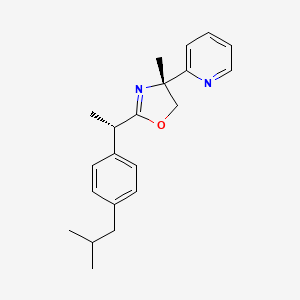

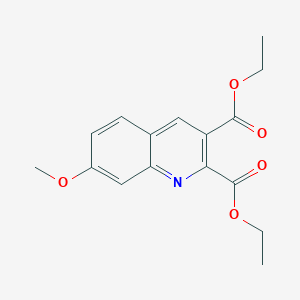
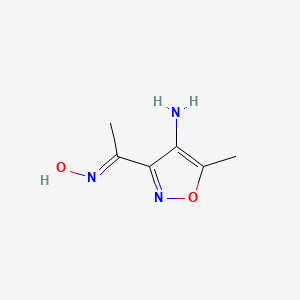
![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)
![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
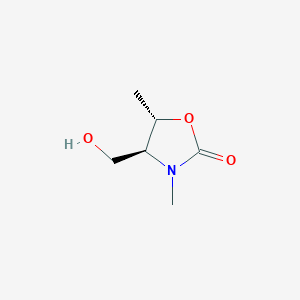
![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
